3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one
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Overview
Description
3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the indolin-2-one core, and a phenylamino group attached to the 4th position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate precursor, such as 2-aminobenzylamine, with a suitable carbonyl compound under acidic conditions.
Bromination: The bromine atom is introduced at the 5th position of the indolin-2-one core using brominating agents like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform.
Coupling Reaction: The phenylamino group is attached to the phenyl ring through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced indolin-2-one derivatives.
Substitution: Formation of substituted indolin-2-one derivatives with various functional groups.
Scientific Research Applications
3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Phenylamino)phenylamino)cyclohex-2-enone: This compound shares a similar phenylamino group but differs in the core structure.
5-Bromoindolin-2-one: This compound lacks the phenylamino group, making it less complex.
Uniqueness
3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one is unique due to the combination of the bromine atom and the phenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-anilinophenyl)imino-5-bromo-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-13-6-11-18-17(12-13)19(20(25)24-18)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12,22H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKZNMIRTZMAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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